molecular formula C21H20ClN3O4S B11436713 N-(2-chlorobenzyl)-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,2-dihydroquinoline-4-carboxamide

N-(2-chlorobenzyl)-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11436713
M. Wt: 445.9 g/mol
InChI Key: PHBLVFPAQADOEG-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core structure with various functional groups attached

Preparation Methods

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the pyrrolidine sulfonyl group: This step involves the reaction of the quinoline intermediate with pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-chlorophenylmethyl group: This is typically done through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Final modifications: The final steps may include purification and characterization of the compound using techniques such as recrystallization and spectroscopy.

Chemical Reactions Analysis

N-[(2-CHLOROPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(2-CHLOROPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can be compared with other similar compounds such as:

    2-Chlorophenyl methyl sulfone: This compound shares the chlorophenyl group but lacks the quinoline and pyrrolidine sulfonyl moieties.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features but different functional groups.

    Quinoline derivatives: Other quinoline-based compounds may have different substituents, leading to variations in their biological activity and applications.

The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-oxo-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide

InChI

InChI=1S/C21H20ClN3O4S/c22-18-6-2-1-5-14(18)13-23-21(27)17-12-20(26)24-19-8-7-15(11-16(17)19)30(28,29)25-9-3-4-10-25/h1-2,5-8,11-12H,3-4,9-10,13H2,(H,23,27)(H,24,26)

InChI Key

PHBLVFPAQADOEG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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